(-)-Chlorpheniramine

Catalog No.
S566318
CAS No.
32188-09-3
M.F
C16H19ClN2
M. Wt
274.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Chlorpheniramine

CAS Number

32188-09-3

Product Name

(-)-Chlorpheniramine

IUPAC Name

(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C16H19ClN2

Molecular Weight

274.79 g/mol

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1

InChI Key

SOYKEARSMXGVTM-OAHLLOKOSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Repurposing for New Treatments

Due to its extensive safety profile and established mechanisms of action, researchers are investigating the potential of repurposing (-)-Chlorpheniramine for various conditions.

  • COVID-19: Studies suggest (-)-Chlorpheniramine might possess antiviral properties against SARS-CoV-2, the virus causing COVID-19. Research explores its potential use as a standalone treatment or alongside other medications [1].

Source

[1] Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature )

  • Neurological Disorders: Some studies explore the possibility of using (-)-Chlorpheniramine to manage symptoms associated with neurological disorders like depression [1]. However, more research is needed to confirm its efficacy in this area.

Source

[1] Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature )

Investigating Mechanisms of Action

Research is ongoing to gain a deeper understanding of how (-)-Chlorpheniramine exerts its effects. This knowledge could be crucial for developing new drugs or optimizing treatment strategies.

  • Antiviral Properties: Studies are underway to elucidate the exact mechanisms by which (-)-Chlorpheniramine might impede SARS-CoV-2 replication [1].

Source

[1] Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature )

(-)-Chlorpheniramine, commonly referred to as chlorpheniramine, is a first-generation antihistamine primarily used to alleviate symptoms associated with allergic reactions, such as allergic rhinitis (hay fever) and the common cold. Its chemical formula is C16H19ClN2C_{16}H_{19}ClN_2, and it has a molar mass of approximately 274.79 g/mol . Chlorpheniramine functions by blocking the histamine H1 receptor, thereby inhibiting the effects of histamine, a substance in the body that causes allergic symptoms . It is often administered orally and typically takes effect within two hours, providing relief for about 4 to 6 hours .

Primarily related to its pharmacological activity. As an inverse agonist of the histamine H1 receptor, it binds effectively to this receptor, preventing histamine from exerting its effects. Additionally, chlorpheniramine exhibits weak anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors . The compound also interacts with serotonin transporters, showing a binding affinity that suggests it may inhibit serotonin reuptake .

Chlorpheniramine's primary biological activity is its antihistaminic effect, which alleviates symptoms such as sneezing, itching, and runny nose by blocking the action of endogenous histamine . It also demonstrates weak anticholinergic activity, which can lead to side effects such as dry mouth and sedation. Importantly, chlorpheniramine has been associated with potential cardiovascular side effects due to its action on potassium channels (hERG channels), which could lead to arrhythmias in susceptible individuals .

Several methods have been developed for synthesizing chlorpheniramine:

  • First Method:
    • Reaction of 4-chlorophenylacetonitrile with 2-chloropyridine in the presence of sodium amide yields 4-chlorophenyl(2-pyridyl)acetonitrile.
    • Alkylation with 2-dimethylaminoethylchloride leads to γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine.
    • Hydrolysis and decarboxylation of this intermediate produce chlorpheniramine.
  • Second Method:
    • Pyridine undergoes alkylation with 4-chlorophenylacetonitrile to form 2-(4-chlorobenzyl)pyridine.
    • Subsequent alkylation with 2-dimethylaminoethylchloride in the presence of sodium amide results in chlorpheniramine .

Chlorpheniramine is widely used in both human and veterinary medicine. Its primary applications include:

  • Human Medicine: Treatment of allergic conditions such as hay fever and cold symptoms. It is included in many over-the-counter medications aimed at relieving allergy symptoms .
  • Veterinary Medicine: Used to treat pruritus (itchiness) in animals, particularly cats, and occasionally as a mild sedative .

Chlorpheniramine can interact with various substances and medications:

  • CYP450 Enzymes: It is metabolized by cytochrome P450 enzymes, which can influence its pharmacokinetics and interactions with other drugs metabolized by these enzymes .
  • Drug Interactions: Co-administration with other central nervous system depressants can enhance sedative effects. Caution is advised when used alongside medications that affect heart rhythm due to its potential impact on hERG potassium channels .

Chlorpheniramine belongs to a class of antihistamines known for their sedative properties and efficacy against allergic reactions. Here are some similar compounds:

Compound NameUnique FeaturesBinding Affinity (H1 Receptor)
DextrochlorpheniramineDextrorotatory stereoisomer; higher affinity for H1 receptorKd = 15 nM
BrompheniramineHalogenated derivative; similar antihistaminic propertiesKd = ~50 nM
DexbrompheniramineAnother halogenated derivative; potent antihistaminic effectKd = ~20 nM
PheniramineNon-halogenated; used similarly but less potentKd = ~100 nM
DeschlorpheniramineLacks one chlorine atom; altered pharmacological profileKd = ~30 nM

Chlorpheniramine's uniqueness lies in its specific binding affinity for the H1 receptor compared to its analogs, particularly its balance between antihistaminic effects and anticholinergic activity. This balance contributes to both its therapeutic effects and side effect profile.

Molecular Formula and Structural Features

(-)-Chlorpheniramine exhibits the molecular formula C₁₆H₁₉ClN₂ with a molecular weight of 274.788 grams per mole [2] [5]. The compound belongs to the propylamine class of first-generation antihistamines and is systematically named as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine according to International Union of Pure and Applied Chemistry nomenclature [5]. The Chemical Abstracts Service registry number for the racemic mixture is 132-22-9, while the specific (-)-enantiomer is assigned CAS number 23095-76-3 [8].

The structural framework of chlorpheniramine consists of three primary components: a para-chlorophenyl ring, a 2-pyridyl ring, and an N,N-dimethylpropylamine side chain [2]. These moieties are connected through a central tertiary carbon atom that serves as the sole stereogenic center in the molecule [5]. The para-chlorophenyl group contains a chlorine atom substituted at the fourth position of the benzene ring, while the pyridyl ring features a nitrogen atom at the second position relative to the point of attachment [2].

The propylamine side chain extends from the central carbon through a three-carbon aliphatic chain terminating in a tertiary amine group substituted with two methyl groups [2]. This structural arrangement creates a diarylalkylamine pharmacophore that is characteristic of classical antihistamine compounds [17]. The presence of the chlorine substituent on the phenyl ring enhances the antihistaminic activity compared to unsubstituted analogs [17].

PropertyValueReference
Molecular FormulaC₁₆H₁₉ClN₂ [2] [5]
Molecular Weight274.788 g/mol [2] [5]
IUPAC Name3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine [5]
CAS Registry Number132-22-9 [5]
Chemical Nameγ-(4-chlorophenyl)-N,N-dimethyl-2-pyridinepropanamine [2]
StereochemistryRacemic [5]
Defined Stereocenters1 [5]

Three-Dimensional Configuration and Stereoisomerism

Chlorpheniramine possesses a single asymmetric carbon center located at the tertiary carbon that connects the para-chlorophenyl ring, pyridyl ring, and propylamine chain [5] [6]. This stereogenic center gives rise to two enantiomeric forms that exist as non-superimposable mirror images [6]. The racemic mixture commonly encountered in pharmaceutical preparations contains equal proportions of both enantiomers [5].

X-ray crystallographic analysis of chlorpheniramine maleate reveals significant three-dimensional structural details [25]. The crystal structure shows that the compound crystallizes in the P2₁ space group with unit cell dimensions of a = 5.7669(4) Å, b = 20.338(2) Å, c = 9.1347(8) Å, and β = 103.73(2)° [25]. The calculated density of the crystalline material is 1.248 grams per cubic centimeter [25].

The dihedral angle between the two planar aromatic ring systems measures 113.6 degrees, indicating a non-coplanar arrangement that is essential for optimal histamine H1-receptor interaction [25]. The alkylamine chain adopts an asymmetric disposition relative to the two aromatic rings, with the para-chlorophenyl ring being more exposed while the 2-pyridyl ring is partially occluded [7] [25]. This spatial arrangement creates distinct binding orientations for the two enantiomers.

Computational studies using time-dependent density functional theory calculations have identified 39 low-energy conformations within a 10 kilocalorie per mole energy window [3]. Among these, six conformations account for 95.6 percent of the Boltzmann distribution, indicating significant conformational flexibility in solution [3]. The high molecular flexibility requires consideration of multiple conformations when analyzing the compound's three-dimensional structure and chiroptical properties [3].

ParameterValueSalt FormReference
Space GroupP2₁Maleate [25]
Unit Cell a5.7669(4) ÅMaleate [25]
Unit Cell b20.338(2) ÅMaleate [25]
Unit Cell c9.1347(8) ÅMaleate [25]
Unit Cell β103.73(2)°Maleate [25]
Cell Volume1040.7 ųMaleate [25]
Density (calculated)1.248 g/cm³Maleate [25]
Dihedral Angle (aromatic rings)113.6°Maleate [25]

Absolute Configuration of the (-)-Enantiomer

The absolute configuration of the (-)-chlorpheniramine enantiomer has been definitively established as R through multiple analytical approaches [3] [7] [8]. X-ray crystallographic studies initially confirmed the S configuration for the (+)-enantiomer, thereby establishing the R configuration for the (-)-isomer [7]. This assignment has been subsequently validated through chiral high-performance liquid chromatography coupled with circular dichroism and optical rotation detection combined with time-dependent density functional theory calculations [3].

The (-)-chlorpheniramine enantiomer exhibits levorotatory optical activity, meaning it rotates plane-polarized light in a counterclockwise direction [6] [12]. Experimental measurements using chiral chromatographic techniques show that the (-)-enantiomer has a specific optical rotation [α]₆₇₀ of approximately -35.6 degrees [3]. The R absolute configuration indicates that when viewed along the carbon-hydrogen bond of the stereogenic center, the priority groups arranged according to Cahn-Ingold-Prelog rules follow a clockwise sequence [3].

Circular dichroism spectroscopy provides additional confirmation of the absolute configuration assignment [3]. The (-)-R-enantiomer displays characteristic circular dichroism bands that correlate well with theoretical predictions from quantum chemical calculations [3]. The agreement between experimental and calculated chiroptical properties supports the R absolute configuration assignment for the (-)-enantiomer [3].

Pharmacokinetic studies demonstrate stereoselective disposition of chlorpheniramine enantiomers in humans [6] [12]. The (-)-R-enantiomer exhibits faster clearance compared to the (+)-S-enantiomer, with oral clearance values of 1.07 ± 0.15 liters per hour per kilogram versus 0.49 ± 0.08 liters per hour per kilogram, respectively [6] [12]. This stereoselective metabolism is attributed to differential interaction with cytochrome P450 2D6 enzymes [6] [12].

EnantiomerAbsolute ConfigurationOptical Rotation SignCAS NumberReference
(+)-ChlorpheniramineSDextrorotatory (+)132-21-8 [7] [8]
(-)-ChlorpheniramineRLevorotatory (-)23095-76-3 [7] [8]

Comparison with Other Alkylamine Antihistamines

Chlorpheniramine belongs to the propylamine subclass of alkylamine antihistamines, which share the characteristic diarylalkylamine structural framework [17]. When compared to other members of this class, chlorpheniramine exhibits distinct structural features that influence its pharmacological properties [17]. The presence of the para-chlorine substituent on one aromatic ring distinguishes it from unsubstituted analogs and contributes to enhanced antihistaminic potency [17].

Brompheniramine represents the closest structural analog to chlorpheniramine, differing only in the halogen substituent [19] [21]. Brompheniramine contains a bromine atom instead of chlorine at the para position of the phenyl ring, resulting in a molecular formula of C₁₆H₁₉BrN₂ and molecular weight of 319.24 grams per mole [19] [21]. Both compounds possess identical stereochemical characteristics with a single chiral center and exist as racemic mixtures [19] [21].

Diphenhydramine, another prominent alkylamine antihistamine, differs significantly from chlorpheniramine in its structural architecture [17]. With a molecular formula of C₁₇H₂₁NO and molecular weight of 255.35 grams per mole, diphenhydramine lacks halogen substitution and possesses an oxygen-containing connecting moiety rather than a direct carbon-carbon bond [17]. Additionally, diphenhydramine is achiral due to the absence of asymmetric carbon centers [17].

Carbinoxamine provides another structural comparison point within the alkylamine class [17]. This compound maintains the para-chlorine substitution pattern similar to chlorpheniramine but incorporates an oxygen atom in the connecting linkage, resulting in the molecular formula C₁₆H₁₉ClN₂O and molecular weight of 290.79 grams per mole [17]. Like chlorpheniramine, carbinoxamine possesses chirality with preferential activity residing in the S-enantiomer [17].

The structural variations among these alkylamine antihistamines result in differences in receptor binding affinity, metabolic stability, and central nervous system penetration [17]. The propylamine subclass, including chlorpheniramine and brompheniramine, generally exhibits less sedating effects compared to ethanolamine derivatives like diphenhydramine while maintaining potent antihistaminic activity [17].

CompoundMolecular FormulaMolecular WeightHalogen SubstituentStereochemistryReference
ChlorpheniramineC₁₆H₁₉ClN₂274.788Chlorine (para-position)Chiral (1 center) [2] [5]
BrompheniramineC₁₆H₁₉BrN₂319.24Bromine (para-position)Chiral (1 center) [19] [21]
DiphenhydramineC₁₇H₂₁NO255.35NoneAchiral [17]
CarbinoxamineC₁₆H₁₉ClN₂O290.79Chlorine (para-position)Chiral (1 center) [17]

Tautomeric and Conformational Analysis

Conformational analysis of chlorpheniramine reveals extensive molecular flexibility arising from rotation around multiple single bonds [3] [14]. The compound can adopt numerous conformational states due to the presence of freely rotating aromatic rings and the flexible propylamine side chain [3]. Molecular mechanics force field calculations identify 39 distinct conformations within a 10 kilocalorie per mole energy window, demonstrating the high degree of conformational freedom [3].

Boltzmann distribution analysis indicates that six primary conformations account for approximately 95.6 percent of the population under thermodynamic equilibrium conditions [3]. These dominant conformations differ primarily in the spatial arrangement of the N,N-dimethylethylamine moiety while maintaining similar orientations of the aromatic ring systems [3]. The conformational preferences are influenced by intramolecular interactions and steric effects between the various substituents [3].

Optical rotation calculations for individual conformations reveal significant variation in chiroptical properties depending on the three-dimensional arrangement [3]. For the S-enantiomer, calculated specific rotation values range from -295.5 to +864.4 degrees in the gas phase and from -55.5 to +313.6 degrees in solution [3]. This dramatic conformational dependence highlights the importance of considering multiple conformations when analyzing the compound's optical activity [3].

The presence of two free-rotating aromatic groups contributes to the high dependency of optical rotation on molecular conformation [3]. Five of the six dominant conformations share similar dispositions of the aromatic rings while differing in the alkylamine chain orientation, and these conformations exhibit optical rotation values of the same sign and relatively high magnitude [3]. The sixth conformation, which adopts a different aromatic ring arrangement, displays optical rotation of opposite sign [3].

Solvent effects significantly influence the conformational distribution and calculated optical rotation values [3]. Conductor-like screening model calculations demonstrate that solution-state conformations remain structurally similar to gas-phase conformers but exhibit notably different optical rotation intensities [3]. The inclusion of solvent effects reduces the theoretical optical rotation overestimation from approximately 20-fold to less than 5-fold compared to experimental values [3].

The molecule does not exhibit tautomerism in the classical sense, as it lacks functional groups capable of proton migration that would result in constitutional isomers [15]. However, the tertiary amine nitrogen can undergo protonation under physiological conditions, leading to different ionization states that may influence conformational preferences and intermolecular interactions [15].

ConformationGas Phase [α]₆₇₀Solution [α]₆₇₀Relative Abundance (%)Reference
a+864.4+61.6High [3]
b+150.1+51.8Moderate [3]
c+208.1+313.6Moderate [3]
d+489.6+139.4High [3]
e-295.5-55.5Low [3]
f+292.8+75.1Moderate [3]

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

274.1236763 g/mol

Monoisotopic Mass

274.1236763 g/mol

Heavy Atom Count

19

UNII

EY9131E63D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

(-)-chlorpheniramine

Dates

Modify: 2024-04-14

Explore Compound Types